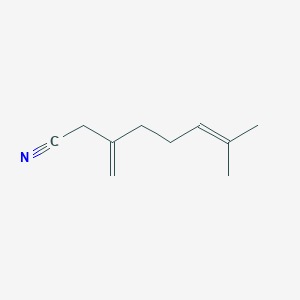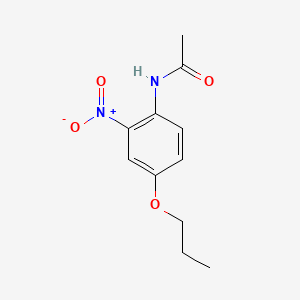
4-Methylpyridine-2,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylpyridine-2,5-dicarbonitrile is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the 4-position and two cyano groups at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridine-2,5-dicarbonitrile typically involves the cyanation of 4-methylpyridine derivatives. One common method is the reaction of 4-methylpyridine with copper cyanide in the presence of a suitable solvent such as N,N-dimethylformamide. The reaction is carried out at elevated temperatures, often around 120°C, to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve similar cyanation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure high purity for its intended applications.
化学反応の分析
Types of Reactions: 4-Methylpyridine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 4-Methylpyridine-2,5-diamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-Methylpyridine-2,5-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
作用機序
The mechanism of action of 4-Methylpyridine-2,5-dicarbonitrile involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pyridine ring can act as a ligand, coordinating with metal centers in catalytic processes. These interactions are crucial for its applications in catalysis and material science .
類似化合物との比較
4,6-Dimethylpyridine-2,3-dicarbonitrile: This compound has an additional methyl group and different cyano group positions, leading to distinct reactivity and applications.
2-Pyridinecarbonitrile: Lacks the methyl group and has only one cyano group, making it less versatile in certain synthetic applications.
Uniqueness: 4-Methylpyridine-2,5-dicarbonitrile is unique due to its specific substitution pattern, which provides a balance of electronic and steric effects. This makes it a valuable intermediate in organic synthesis and a versatile building block for various applications.
特性
分子式 |
C8H5N3 |
|---|---|
分子量 |
143.15 g/mol |
IUPAC名 |
4-methylpyridine-2,5-dicarbonitrile |
InChI |
InChI=1S/C8H5N3/c1-6-2-8(4-10)11-5-7(6)3-9/h2,5H,1H3 |
InChIキー |
JZPMGBMGAFSEQM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



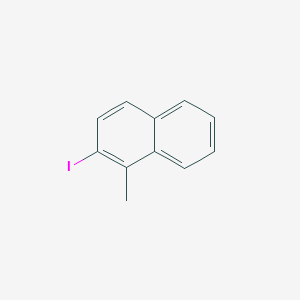

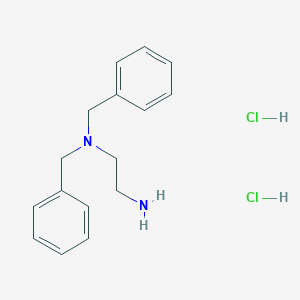
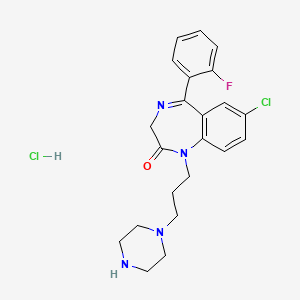
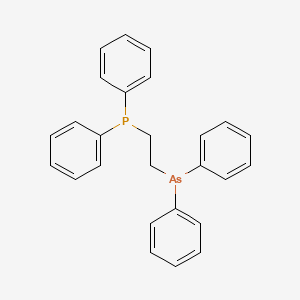
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13746527.png)
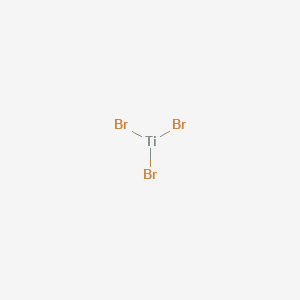
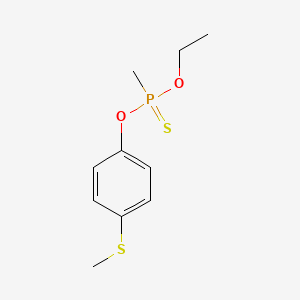
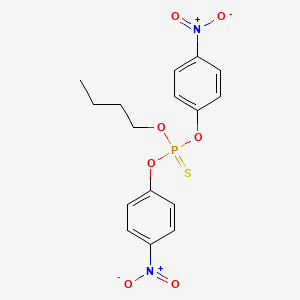
![5-[2-amino-5-[4-amino-3,5-bis(3,5-dicarboxyphenyl)phenyl]-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13746555.png)
